![molecular formula C13H25ClN2O3 B2958526 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride CAS No. 2155852-24-5](/img/structure/B2958526.png)

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

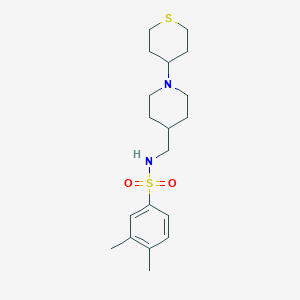

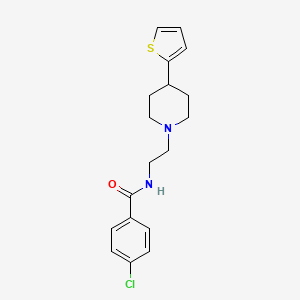

“tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride” is a chemical compound with the linear formula C14H27CLN2O2 . It is a white to yellow solid .

Synthesis Analysis

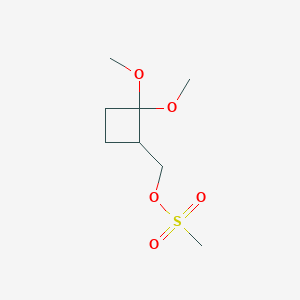

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane, which is a key component of the compound, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H27CLN2O2 . The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H .Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Further details about the chemical reactions involved in the synthesis of “this compound” are not available in the retrieved sources.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . The molecular weight of the compound is 290.83 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Gabapentin-base Synthesis and Theoretical Studies

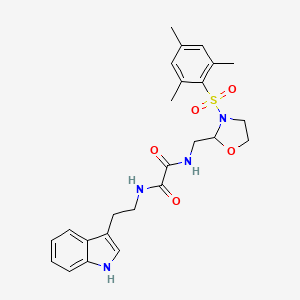

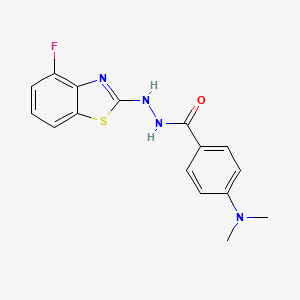

The compound has been involved in the development of novel classes of compounds through an intermolecular Ugi reaction. This synthesis showcases its utility in creating biologically active compounds, highlighting the impact of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Synthetic Pathways and Derivatives

Research has detailed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring the versatility of these spirocyclic compounds in accessing new chemical spaces (Meyers et al., 2009).

Reaction Pathways and Derivatives

Reactivity and Product Formation

The compound has shown interesting reactivity patterns, such as undergoing reactions with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products. This indicates its potential for generating diverse biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Application in Photoredox Catalysis

It serves as a precursor in photoredox-catalyzed aminations, establishing a new pathway for assembling 3-aminochromones. This process opens avenues for creating amino pyrimidines and diversifying pharmacological research (Wang et al., 2022).

Orientations Futures

The synthesis of new 8-oxa-2-azaspiro[4.5]decane, a key component of “tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride”, is promising for the production of important biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals or other applications in the field of biologically active compounds.

Propriétés

IUPAC Name |

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVPOMUWHQJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2958464.png)

![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)